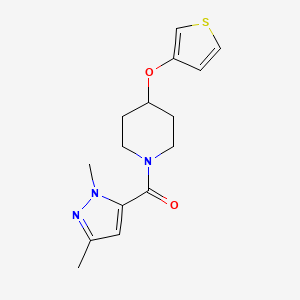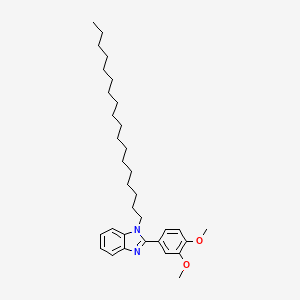![molecular formula C19H22F2N4OS B2569845 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-62-0](/img/structure/B2569845.png)
5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroscience and Neuroprotection
ICC19937 has been investigated for its potential neuroprotective effects. Recent research suggests that it may alleviate neuronal damage and inhibit neuroinflammation via the Nlrp3 pathway in a mouse model of Parkinson’s disease . Further studies are needed to explore its precise mechanisms and therapeutic implications.
Antifungal Activity
Triazoles, such as ICC19937, exhibit antifungal properties. They interfere with fungal cell membrane synthesis by inhibiting cytochrome P450 enzymes. Researchers have studied ICC19937’s antifungal potential against various fungal pathogens, including Candida species and Aspergillus . Its efficacy and safety profile warrant further investigation.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors in the body. For instance, molecules containing a piperidine ring, like the one in this compound, are often involved in interactions with neurotransmitter receptors .
Mode of Action
The interaction of the compound with its target could lead to changes in the conformation of the receptor, which could subsequently alter the signal transduction pathways within the cell .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific target of the compound. It’s possible that the compound could influence pathways related to neurotransmission, given the presence of the piperidine ring .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by various factors such as its chemical structure and the route of administration. The presence of fluorine atoms could potentially affect the compound’s metabolic stability .
Propiedades
IUPAC Name |
5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4OS/c1-3-15-22-19-25(23-15)18(26)17(27-19)16(24-8-4-5-11(2)10-24)12-6-7-13(20)14(21)9-12/h6-7,9,11,16,26H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJPJMIIFVZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC(C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)




